
1-(1,3-Thiazol-2-ylmethyl)-1H-1,2,3-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Thiazol-2-ylmethyl)-1H-1,2,3-triazol-4-amine is a compound that features both thiazole and triazole rings. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, while triazoles are five-membered rings containing three nitrogen atoms. These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Métodos De Preparación
The synthesis of 1-(1,3-Thiazol-2-ylmethyl)-1H-1,2,3-triazol-4-amine typically involves multi-step reactions. One common synthetic route includes the reaction of thiazole derivatives with azides under copper-catalyzed conditions to form the triazole ring. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper sulfate and sodium ascorbate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-(1,3-Thiazol-2-ylmethyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the nitrogen atoms in the triazole ring. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
1-(1,3-Thiazol-2-ylmethyl)-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development
Medicine: It is explored for its potential use in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of agrochemicals and as a precursor for other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-(1,3-Thiazol-2-ylmethyl)-1H-1,2,3-triazol-4-amine involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
Comparación Con Compuestos Similares
1-(1,3-Thiazol-2-ylmethyl)-1H-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds also contain the thiazole ring and exhibit similar biological activities, including antimicrobial and anticancer properties
Triazole derivatives: Compounds with the triazole ring are known for their antifungal and antimicrobial activities
The uniqueness of this compound lies in its combined thiazole and triazole rings, which may confer enhanced biological activities and broader applications compared to compounds with only one of these rings.
Propiedades
Fórmula molecular |
C6H7N5S |
|---|---|
Peso molecular |
181.22 g/mol |
Nombre IUPAC |
1-(1,3-thiazol-2-ylmethyl)triazol-4-amine |
InChI |
InChI=1S/C6H7N5S/c7-5-3-11(10-9-5)4-6-8-1-2-12-6/h1-3H,4,7H2 |
Clave InChI |
BUQIVPFIHBGYPT-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=N1)CN2C=C(N=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


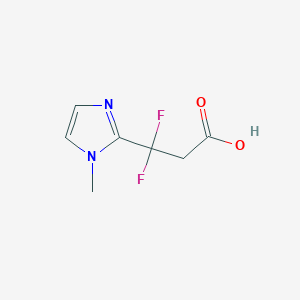
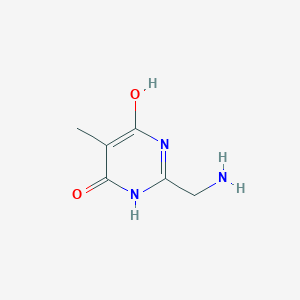
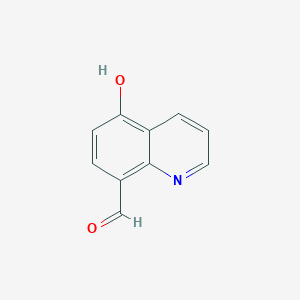
![N-[3-(Aminomethyl)pentan-3-yl]-2-nitrobenzene-1-sulfonamide](/img/structure/B15241469.png)
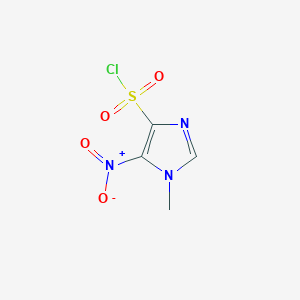
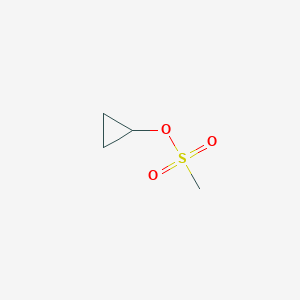
![(3aS,7aS)-Benzyl 2-(bromomethyl)-2-methoxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B15241491.png)
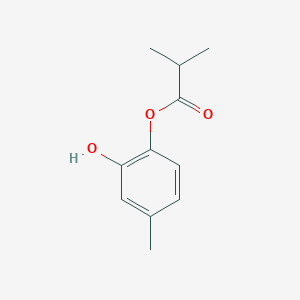

![4-[(2-Phenylethyl)amino]phenol](/img/structure/B15241517.png)
![4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxan-4-ol](/img/structure/B15241521.png)
![2-[4-(Dimethylamino)phenyl]cyclopentanone](/img/structure/B15241523.png)


